1,1'-Biphenyl, 4-(3-bromopropoxy)-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMRZZSACTQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570340 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113795-28-1 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Biphenyl, 4 3 Bromopropoxy
Strategies for Assembling the Biphenyl (B1667301) Core
The formation of the C-C bond linking the two phenyl rings is a critical step in synthesizing the biphenyl backbone. Several metal-catalyzed cross-coupling reactions are prominently used for this purpose.
Suzuki-Miyaura Cross-Coupling Approaches for Biphenyl Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. nih.gov This method involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organohalide or triflate. libretexts.org For the synthesis of a simple biphenyl core, this would typically involve the coupling of phenylboronic acid with a halobenzene. libretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its starting materials. nih.gov
The catalytic cycle generally proceeds through three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org
Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl product and regenerating the palladium(0) catalyst. libretexts.org
The choice of catalyst, ligand, base, and solvent is crucial for the reaction's success and yield.
Table 1: Typical Components in Suzuki-Miyaura Biphenyl Synthesis
| Component | Examples | Purpose/Notes |
|---|---|---|
| Aryl Halide | Phenyl bromide, Phenyl iodide | Electrophilic partner in the coupling. Reactivity: I > Br > Cl. |
| Organoboron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Nucleophilic partner in the coupling. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] | Facilitates the catalytic cycle. nih.gov |
| Ligand | Triphenylphosphine (B44618) (PPh₃), XPhos, SPhos | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (B95107) (THF), Water | Solubilizes reactants and influences reaction rate. |
Ullmann Coupling and Related Metal-Catalyzed Biphenyl Synthesis
The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biaryl compounds through the copper-mediated coupling of two aryl halide molecules. wikipedia.orgnih.gov The traditional version of the reaction often requires stoichiometric amounts of copper powder or copper-bronze alloy and harsh conditions, such as high temperatures (often exceeding 200°C). nih.govorganic-chemistry.orgslideshare.net The reactivity of the aryl halide typically follows the order I > Br > Cl. slideshare.net
While the exact mechanism has been studied extensively, it is believed to involve the formation of an organocopper intermediate. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann coupling have been developed, featuring improved conditions and the use of other transition metals like palladium and nickel as effective catalysts. wikipedia.orgbyjus.com These newer methods often allow for lower reaction temperatures and broader substrate scope, including the synthesis of unsymmetrical biphenyls. wikipedia.org
Table 2: Comparison of Classic and Modern Ullmann-Type Reactions
| Feature | Classic Ullmann Coupling | Modern Ullmann-Type Reactions |
|---|---|---|
| Catalyst | Stoichiometric Copper (Cu) powder/bronze | Catalytic amounts of Cu, Pd, or Ni salts |
| Reactants | Two equivalents of an aryl halide (typically symmetrical) | Aryl halides, can be used for unsymmetrical coupling |
| Temperature | High (e.g., 100-350 °C) slideshare.net | Often milder temperatures |
| Additives/Ligands | Often none | Use of ligands (e.g., phenanthroline, L-proline) can accelerate the reaction wikipedia.org |
| Yields | Can be erratic and variable wikipedia.org | Generally more reliable and higher yielding |
Other Biphenyl Formation Reactions (e.g., Wurtz-Fittig, Bennett-Turner)
Beyond the more common Suzuki and Ullmann reactions, other methods exist for forming the biphenyl core.
The Wurtz-Fittig reaction is an extension of the Wurtz reaction, involving the coupling of an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to produce a substituted aromatic compound. wikipedia.orgvedantu.com When two aryl halide molecules are reacted with sodium, it is known as the Fittig reaction, which yields a biphenyl compound. youtube.com The reaction is thought to proceed through either a radical or an organosodium intermediate mechanism. wikipedia.org However, its applicability is often limited by side reactions. unacademy.com
The Bennett-Turner reaction , reported in 1914, involves the homocoupling of an aryl Grignard reagent, such as phenylmagnesium bromide, in the presence of a metal salt like chromium(III) chloride (CrCl₃) or copper(II) chloride (CuCl₂). rsc.orgresearchgate.net This reaction provides a direct route to symmetrical biphenyls from organometallic precursors. rsc.org
Table 3: Overview of Wurtz-Fittig and Bennett-Turner Reactions for Biphenyl Synthesis
| Reaction | Key Reactants | Reagent/Catalyst | Product |
|---|---|---|---|
| Fittig Reaction | 2x Aryl Halide (e.g., Bromobenzene) | Sodium (Na) metal | Symmetrical Biphenyl |
| Bennett-Turner Reaction | 2x Aryl Grignard Reagent (e.g., Phenylmagnesium Bromide) | CrCl₃ or CuCl₂ | Symmetrical Biphenyl |
Introduction of the 3-Bromopropoxy Moiety
Once the biphenyl core, specifically 4-phenylphenol (B51918) (also known as 4-hydroxybiphenyl), is obtained or sourced, the next step is to attach the 3-bromopropoxy side chain. This is typically accomplished via a nucleophilic substitution reaction.
Williamson Ether Synthesis in the Context of Biphenyl Ether Derivatives
The Williamson ether synthesis is a fundamental and reliable method for preparing symmetrical and unsymmetrical ethers. chem-station.com The reaction involves the Sₙ2 displacement of a halide from an alkyl halide by an alkoxide ion. springerprofessional.de In the context of synthesizing biphenyl ether derivatives, a phenolic precursor such as 4-phenylphenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. quizlet.com
The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction. chem-station.com Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used to promote the Sₙ2 mechanism. chem-station.com
Alkylation of Phenolic Biphenyl Precursors with 1,3-Dibromopropane (B121459)
To synthesize 1,1'-Biphenyl, 4-(3-bromopropoxy)-, the specific reagents are 4-phenylphenol and 1,3-dibromopropane. The reaction proceeds as follows:
Deprotonation: The hydroxyl group of 4-phenylphenol is deprotonated by a base to form the 4-phenylphenoxide anion.
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking one of the primary carbons of 1,3-dibromopropane.
Displacement: The bromide ion on that carbon is displaced as a leaving group, forming the desired ether product.
Using a large excess of 1,3-dibromopropane can help minimize the formation of a diether byproduct where the phenoxide reacts at both ends of the propane (B168953) chain.
Table 4: Typical Reaction Conditions for the Alkylation of 4-Phenylphenol
| Component | Example | Role |
|---|---|---|
| Phenolic Precursor | 4-Phenylphenol | Source of the nucleophile after deprotonation. |
| Alkylating Agent | 1,3-Dibromopropane | Electrophilic substrate providing the 3-bromopropyl group. |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenolic -OH group. |
| Solvent | Acetone (B3395972), Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF) | Provides the medium for the reaction. |
| Phase Transfer Catalyst | Tetrabutylammonium (B224687) bromide (TBAB) | Sometimes used to facilitate the reaction between phases. quizlet.com |
| Temperature | Room temperature to reflux | Reaction rate is temperature-dependent. |
Role of Base and Solvent Systems in Etherification Reactions
The formation of the ether linkage in 1,1'-Biphenyl, 4-(3-bromopropoxy)- is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the biphenyl precursor, followed by a nucleophilic substitution reaction with a suitable alkyl halide. masterorganicchemistry.comyoutube.com The choice of base and solvent is paramount in ensuring high yields and minimizing side reactions. youtube.com
Bases: The primary function of the base is to deprotonate the phenolic hydroxyl group of 4-hydroxybiphenyl, forming a more nucleophilic phenoxide ion. youtube.comyoutube.com The strength of the base required depends on the acidity of the phenol. While strong bases like sodium hydride (NaH) are effective for deprotonating alcohols, phenols are more acidic, allowing for the use of weaker bases. youtube.com Common bases employed in the synthesis of aryl ethers include:
Potassium Carbonate (K₂CO₃): A moderately strong base that is widely used due to its affordability and ease of handling. It is often used in polar aprotic solvents like acetone or acetonitrile.
Sodium Hydroxide (B78521) (NaOH): A strong, inexpensive base that can be used in aqueous or phase-transfer catalysis conditions. youtube.com
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion. It is typically used in anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). youtube.com
Solvent Systems: The solvent plays a crucial role in solvating the reactants, influencing the reaction rate, and in some cases, determining the reaction pathway. For the Williamson ether synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react. masterorganicchemistry.com
| Solvent | Polarity | Key Characteristics |
| Acetone | Polar Aprotic | Good for use with K₂CO₃, volatile and easy to remove. |
| Acetonitrile | Polar Aprotic | Higher boiling point than acetone, suitable for reactions requiring higher temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, excellent at solvating cations, often leads to faster reaction rates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good general-purpose solvent, often used with strong bases like NaH. |
The combination of a suitable base and solvent system is critical for optimizing the synthesis. For instance, the use of potassium carbonate in acetone is a common and effective method. In some cases, a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. youtube.com
Alternative Bromination Strategies for Propoxy Chains
While the direct use of 1,3-dibromopropane in the Williamson ether synthesis is a straightforward approach to introduce the 3-bromopropoxy group, alternative strategies exist. These methods can be advantageous if the starting material is 3-(4-biphenylyloxy)propan-1-ol or if selectivity issues arise. One common alternative involves the conversion of a terminal alcohol to a bromide.
A widely used method for this transformation is the Appel reaction , which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and is generally high-yielding. Another approach is to use phosphorus tribromide (PBr₃), a powerful brominating agent for primary and secondary alcohols. Careful control of the reaction conditions is necessary to avoid side reactions.
Multi-Step Synthetic Pathways
The synthesis of 1,1'-Biphenyl, 4-(3-bromopropoxy)- can be approached through either sequential functionalization of a pre-formed biphenyl scaffold or through a convergent synthesis where key fragments are prepared separately and then combined.
Sequential Functionalization of Biphenyl Scaffolds
This approach begins with a biphenyl molecule that is then subjected to a series of reactions to introduce the desired functional groups. nih.gov For the target compound, a typical sequence might involve:
Hydroxylation of Biphenyl: Introducing a hydroxyl group onto the biphenyl ring system. This can be challenging to achieve with high regioselectivity.
Etherification: The resulting 4-hydroxybiphenyl is then subjected to a Williamson ether synthesis with 1,3-dibromopropane as previously described. nih.gov
The key challenge in this approach is often the controlled functionalization of the biphenyl core. rsc.org
Convergent Synthesis Approaches
Synthesis of a Boronic Acid Derivative: Preparation of 4-(3-bromopropoxy)phenylboronic acid.
Synthesis of a Halogenated Biphenyl Precursor: Preparation of a suitable bromobiphenyl or iodobiphenyl.
Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between the boronic acid derivative and the halogenated biphenyl precursor would then form the final product. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.
Purification and Isolation Techniques in Organic Synthesis
After the synthesis is complete, the desired product, 1,1'-Biphenyl, 4-(3-bromopropoxy)-, must be isolated and purified from unreacted starting materials, byproducts, and catalysts. Common techniques employed for the purification of this type of aryl ether include:
Extraction: The reaction mixture is typically worked up by extraction with an organic solvent like diethyl ether or dichloromethane (B109758) to separate the product from inorganic salts and other water-soluble impurities. acs.org The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. acs.org
Recrystallization: This is a powerful technique for purifying solid compounds. youtube.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. youtube.comyoutube.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. youtube.com A suitable solvent system might involve a mixture of polar and non-polar solvents, such as hexane (B92381) and ethyl acetate. nih.gov
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a highly effective method. acs.orgacs.org The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or mixture of solvents (the eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. acs.org A common eluent system for aryl ethers is a mixture of hexane and ethyl acetate. acs.org
Reactivity and Chemical Transformations of 1,1 Biphenyl, 4 3 Bromopropoxy
Nucleophilic Substitution Reactions of the Bromopropyl Group
The presence of a bromine atom on the terminal carbon of the propoxy chain makes this position highly susceptible to nucleophilic attack. These reactions are fundamental to the functionalization of the molecule.
SN2 Reactions with Various Nucleophiles
The primary alkyl bromide structure of the 3-bromopropoxy group strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comlibretexts.org In an SN2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.comlibretexts.org This concerted mechanism, where bond formation and bond breaking occur simultaneously, is influenced by the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org
A variety of nucleophiles can be employed to displace the bromide ion. Common nucleophiles include halides (like iodide), hydroxide (B78521), alkoxides, cyanide, and ammonia. youtube.com For instance, reaction with sodium iodide would yield 1,1'-Biphenyl, 4-(3-iodopropoxy)-, while reaction with potassium hydroxide would lead to the corresponding alcohol, 1,1'-Biphenyl, 4-(3-hydroxypropoxy)-. youtube.com
Table 1: Examples of SN2 Reactions with 1,1'-Biphenyl, 4-(3-bromopropoxy)-
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Iodide | Sodium Iodide (NaI) | 1,1'-Biphenyl, 4-(3-iodopropoxy)- |
| Hydroxide | Potassium Hydroxide (KOH) | 1,1'-Biphenyl, 4-(3-hydroxypropoxy)- |
| Cyanide | Sodium Cyanide (NaCN) | 4-(4-Biphenylyloxy)butanenitrile |
| Ammonia | Ammonia (NH₃) | 3-(4-Biphenylyloxy)propan-1-amine |
| Azide (B81097) | Sodium Azide (NaN₃) | 4-(3-Azidopropoxy)-1,1'-biphenyl |
Formation of Ether, Amine, and Other Functionalized Propyl Linkers
The SN2 reactivity of the bromopropyl group is widely exploited to introduce a variety of functional linkers. The Williamson ether synthesis, for example, involves the reaction of an alkoxide with the alkyl halide to form an ether. masterorganicchemistry.com By reacting 1,1'-Biphenyl, 4-(3-bromopropoxy)- with different alkoxides, a diverse range of ether derivatives can be synthesized.
Similarly, reactions with primary or secondary amines lead to the formation of secondary or tertiary amines, respectively. youtube.comgla.ac.uk These reactions are crucial for building more complex molecular architectures, often used in the synthesis of pharmacologically active compounds and materials with specific properties. For instance, reaction with a primary amine can be the first step in a cascade reaction to form heterocyclic systems. gla.ac.uk Furthermore, reaction with sodium azide yields an azido (B1232118) derivative, which can then undergo "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to link the biphenyl (B1667301) moiety to other molecules. nih.gov
Influence of Steric and Electronic Factors on Reactivity
The rate and success of SN2 reactions are significantly influenced by steric and electronic factors. masterorganicchemistry.com The primary nature of the carbon bearing the bromine in 1,1'-Biphenyl, 4-(3-bromopropoxy)- minimizes steric hindrance, making it highly reactive towards SN2 attack. masterorganicchemistry.com Bulky nucleophiles may react more slowly than smaller ones due to increased steric clash in the transition state.
Electronically, the carbon-bromine bond is polarized, with the carbon atom being electrophilic and thus susceptible to attack by electron-rich nucleophiles. The nature of the nucleophile itself is also critical; stronger nucleophiles will react faster. The solvent can also play a role, with polar aprotic solvents generally favoring SN2 reactions. evitachem.com
Reactions Involving the Biphenyl Ether Moiety
The biphenyl ether portion of the molecule also possesses reactive sites, primarily on the two aromatic rings. These sites can undergo various modifications and derivatizations.
Modifications and Derivatizations of the Aromatic Rings
The biphenyl unit can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. rsc.orgresearchgate.net If one of the phenyl rings contains a suitable leaving group (like a bromine or triflate), it can be coupled with a boronic acid in the presence of a palladium catalyst. This allows for the synthesis of more complex, substituted biphenyl systems. rsc.org For instance, a bromo-substituted biphenyl ether could be coupled with an arylboronic acid to create a terphenyl derivative.
Electrophilic Substitution Reactions on Biphenyl Ethers
The alkoxy group (-OR) of the biphenyl ether is an activating group for electrophilic aromatic substitution (SEAr). organicmystery.com It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by electrophiles. youtube.com The biphenyl system itself influences the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. wikipedia.org
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst like aluminum chloride. rsc.orgwikipedia.org
The position of substitution on the biphenyl rings will be directed by the combined electronic effects of the alkoxy group and the other phenyl ring. The 4-alkoxy group strongly directs incoming electrophiles to the 2- and 6-positions of its own ring and to the 4'-position of the second ring.
Intramolecular Cyclization and Rearrangement Studies
The presence of the flexible 3-bromopropoxy chain in 1,1'-Biphenyl, 4-(3-bromopropoxy)- introduces the potential for intramolecular reactions, leading to the formation of new cyclic structures. These transformations are of significant interest for the synthesis of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Radical Cyclization Pathways Involving the Bromopropyl Chain
The 3-bromopropyl chain is susceptible to radical-mediated cyclization. This type of reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). The process begins with the abstraction of the bromine atom from the propyl chain to generate a primary alkyl radical.
This radical can then undergo an intramolecular addition to the adjacent phenyl ring of the biphenyl system. The regioselectivity of this cyclization is governed by the stability of the resulting radical intermediate and the stereochemical constraints of the transition state. A 6-endo-trig cyclization is generally favored, leading to the formation of a six-membered ring. This process results in a dihydrophenanthrene derivative, which can subsequently aromatize to yield a substituted phenanthrene. Such radical cyclizations on aryl halides are a known method for constructing polycyclic aromatic systems. beilstein-journals.org
Ring Expansion Reactions and Rearrangements
While less common for this specific substrate, the structural framework of 1,1'-Biphenyl, 4-(3-bromopropoxy)- could potentially undergo ring expansion or rearrangement reactions under specific conditions. For instance, if the terminal bromine were converted to a leaving group on a carbon adjacent to a small, strained ring, a ring expansion could be induced. rsc.org These types of reactions often proceed through carbocationic intermediates and are driven by the relief of ring strain.
For example, if a cyclobutyl group were attached to the end of the propoxy chain, deprotonation and subsequent elimination of the bromide could lead to the formation of a more stable cyclopentyl ring. However, for the parent compound, 1,1'-Biphenyl, 4-(3-bromopropoxy)-, such rearrangements are not readily accessible without significant prior modification.
Spectroscopic and Analytical Characterization Methodologies in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 1,1'-Biphenyl, 4-(3-bromopropoxy)-. By interacting with the molecule at a quantum level, these techniques provide detailed information about its constituent atoms and the bonds that connect them.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic compounds like 1,1'-Biphenyl, 4-(3-bromopropoxy)-. americanpharmaceuticalreview.com ¹H NMR, in particular, provides information on the chemical environment of hydrogen atoms within the molecule.
In the ¹H NMR spectrum of a related compound, 4-bromo-4'-(but-3-en-1-yloxy)-1,1'-biphenyl, specific chemical shifts (δ) are observed. rsc.org For instance, signals around 7.65-7.63 ppm are attributed to the aromatic protons of the biphenyl (B1667301) rings, while the peak at 3.98 ppm corresponds to the protons of the methylene (B1212753) group adjacent to the oxygen atom. rsc.org Although the exact values for 1,1'-Biphenyl, 4-(3-bromopropoxy)- would differ slightly, the patterns provide a reliable map of the proton framework. The integration of these signals is directly proportional to the number of protons they represent, further confirming the structure. americanpharmaceuticalreview.com
Table 1: Representative ¹H NMR Spectral Data for a Structurally Similar Biphenyl Derivative.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.65 | m | Aromatic Protons (Biphenyl) |
| 7.63 | m | Aromatic Protons (Biphenyl) |
| 6.99 | m | Aromatic Protons (Biphenyl) |
| 3.98 | t | -O-CH₂- |
| 2.38 | m | -CH₂- |
| Note: Data is for 4-bromo-4'-(but-3-en-1-yloxy)-1,1'-biphenyl as a reference for typical chemical shifts in this class of compounds. rsc.org |
For more complex structural assignments and to probe the carbon backbone, ¹³C NMR spectroscopy is utilized. nih.gov This technique provides a distinct signal for each unique carbon atom in the molecule, offering a definitive count and insight into their chemical environments.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. upi.eduieeesem.com When a sample of 1,1'-Biphenyl, 4-(3-bromopropoxy)- is subjected to infrared radiation, specific molecular vibrations are excited, resulting in a characteristic absorption spectrum. upi.edu Each functional group absorbs infrared radiation at a specific frequency, creating a unique "fingerprint" for the molecule. rjb.ro
Key absorptions in the FTIR spectrum of this compound would include:
C-O Stretching: The ether linkage in the propoxy chain will exhibit a strong C-O stretching vibration, typically in the range of 1250-1000 cm⁻¹.
Aromatic C-H Stretching: The C-H bonds on the biphenyl rings will show stretching vibrations above 3000 cm⁻¹.
Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings will produce characteristic absorptions in the 1600-1450 cm⁻¹ region.
C-Br Stretching: The presence of the bromine atom is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 690-550 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for 1,1'-Biphenyl, 4-(3-bromopropoxy)-.
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
| 3100-3000 | Aromatic C-H | Stretch |
| 1600-1450 | Aromatic C=C | Stretch |
| 1250-1000 | Ether C-O | Stretch |
| 690-550 | Alkyl C-Br | Stretch |
| Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure. thermofisher.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of 1,1'-Biphenyl, 4-(3-bromopropoxy)- and gaining insights into its structural components through fragmentation analysis. nih.gov In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). The resulting mass spectrum displays the molecular ion peak, which corresponds to the intact molecule, confirming its molecular weight.
Furthermore, the molecule undergoes controlled fragmentation within the mass spectrometer, breaking into smaller, characteristic pieces. biorxiv.orgnih.gov The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule. For 1,1'-Biphenyl, 4-(3-bromopropoxy)-, key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the bromopropyl group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.com
Chromatographic Analysis for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of 1,1'-Biphenyl, 4-(3-bromopropoxy)- and for monitoring the progress of chemical reactions in which it is involved. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like 1,1'-Biphenyl, 4-(3-bromopropoxy)-. csic.esnih.gov A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The separation is based on the compound's affinity for the stationary versus the mobile phase.
For purity assessment, a single, sharp peak at a specific retention time would indicate a high degree of purity. ijrpc.com The presence of additional peaks would signify impurities. By using a UV detector, the absorbance of the eluting components can be measured, allowing for quantitative analysis. researchgate.net The area under each peak is proportional to the concentration of the corresponding component, enabling the calculation of the percentage purity. ijrpc.com The method can be validated to ensure its accuracy, precision, and linearity. nih.gov
Gas Chromatography (GC) for Volatile Product Analysis
While 1,1'-Biphenyl, 4-(3-bromopropoxy)- itself may have limited volatility, Gas Chromatography (GC) is a valuable tool for analyzing any volatile starting materials, byproducts, or degradation products that may be present. mdpi.comnih.gov In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation occurs based on the differing volatilities and interactions of the components with the stationary phase. nih.gov
GC can be used to monitor the consumption of volatile reactants or the formation of volatile products during the synthesis of 1,1'-Biphenyl, 4-(3-bromopropoxy)-, providing real-time information on the reaction's progress. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated volatile components, offering a powerful analytical combination for comprehensive reaction analysis. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of 1,1'-Biphenyl, 4-(3-bromopropoxy)- has not been reported in publicly available literature, an examination of a structurally analogous compound, (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene, provides significant insight into the type of data obtained from such an analysis and the key structural features that can be expected. The presence of the 4-(3-bromopropoxy)phenyl moiety in this related molecule allows for a detailed discussion of its likely conformation and intermolecular interactions.
In a representative study, single-crystal X-ray diffraction analysis was performed on (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene. The analysis revealed the complete solid-state structure, offering valuable data on its crystallographic parameters and molecular geometry.
Crystallographic Data:
The fundamental building block of a crystal is the unit cell, a three-dimensional box defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). numberanalytics.comnih.gov The symmetry of the crystal is described by its space group, which dictates how the contents of the unit cell are repeated throughout the crystal. numberanalytics.comwashington.edu For the analogue (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene, the crystal system was determined to be monoclinic with a P21/c space group. This indicates a specific set of symmetry operations that define the arrangement of molecules within the crystal.
Interactive Table of Crystal Data and Structure Refinement for (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene
| Parameter | Value |
| Empirical formula | C16H17BrN2O |
| Formula weight | 333.23 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 26.530 (15) |
| b (Å) | 5.484 (3) |
| c (Å) | 10.598 (6) |
| β (°) | 102.85 (2) |
| Volume (ų) | 1461.8 (13) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.056 |
| wR-factor | 0.180 |
| Data-to-parameter ratio | 18.3 |
Data sourced from a representative study on a structurally similar compound.
Molecular Geometry and Conformation:
The bond lengths and angles determined by X-ray crystallography are crucial for confirming the covalent framework of a molecule and understanding its geometry. numberanalytics.comebsco.com In the case of the analogue, all observed bond lengths and angles were within normal ranges, consistent with the expected values for the types of bonds present.
A key feature of biphenyl-containing molecules is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by a balance between intramolecular steric effects and intermolecular packing forces. For the studied analogue, the two aromatic rings are nearly coplanar, with a small dihedral angle of 6.3 (2)°. The 3-bromopropoxy chain extends from one of the phenyl rings, adopting a conformation that minimizes steric hindrance while participating in intermolecular interactions.
Interactive Table of Selected Bond Lengths for (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene
| Bond | Length (Å) |
| Br1—C1 | 1.948 (4) |
| C1—C2 | 1.461 (6) |
| C2—C3 | 1.524 (5) |
| C3—O1 | 1.435 (4) |
| C4—O1 | 1.373 (5) |
Data sourced from a representative study on a structurally similar compound.
Intermolecular Interactions and Crystal Packing:
The arrangement of molecules in a crystal is directed by non-covalent interactions, which can include hydrogen bonds, halogen bonds, and van der Waals forces. mdpi.comrsc.org In brominated organic compounds, interactions involving the bromine atom often play a significant role in the crystal packing. nih.gov
The crystal structure of the analogue revealed relatively short intermolecular Br···Br contacts of 3.6989 (14) Å. This distance is less than the sum of the van der Waals radii of two bromine atoms, suggesting a significant halogen bonding interaction that helps to stabilize the crystal lattice. researchgate.net Halogen bonds are directional interactions where a region of positive electrostatic potential on the halogen atom (the σ-hole) is attracted to a region of negative potential on an adjacent molecule. nih.gov
Applications As a Synthetic Intermediate and Building Block in Advanced Chemical Research
Precursor in the Synthesis of Complex Organic Architectures
The rigid and planar structure of the biphenyl (B1667301) unit, combined with the reactive handle of the 3-bromopropoxy group, makes 1,1'-Biphenyl, 4-(3-bromopropoxy)- a valuable precursor for constructing intricate organic architectures such as macrocycles and polycyclic aromatic hydrocarbons (PAHs).
Macrocycles, large ring-shaped molecules, are challenging synthetic targets with significant potential in areas like drug discovery and supramolecular chemistry. nih.govyoutube.com The synthesis of these structures often involves the strategic connection of multiple building blocks. The 3-bromopropoxy group on the biphenyl scaffold provides a key point of attachment for cyclization reactions, enabling the formation of large, shape-persistent rings. For instance, the bromo substituent can be converted to other functional groups necessary for macrocyclization, such as amines or aldehydes, which can then undergo condensation reactions to form the final macrocyclic structure. nih.gov
The biphenyl moiety itself is a fundamental component of many polycyclic aromatic hydrocarbons. researchgate.net PAHs are a class of organic compounds composed of multiple fused aromatic rings and are of interest for their unique electronic and optical properties. nih.govbeilstein-journals.org The synthesis of complex and often unsymmetrical PAHs can be achieved through sequential reactions where the biphenyl unit acts as a foundational element. nih.govbeilstein-journals.org The 3-bromopropoxy group can be utilized to introduce additional aromatic rings or other functional groups, thereby extending the polycyclic system.
Role in the Development of Monomers for Polymer Synthesis
The unique chemical structure of 1,1'-Biphenyl, 4-(3-bromopropoxy)- makes it a valuable monomer for the synthesis of advanced polymers with tailored properties.
The biphenyl unit introduces rigidity and thermal stability into a polymer chain, while the flexible propoxy linker and the reactive bromide group offer opportunities for structural diversification. By reacting the bromide with different difunctional or multifunctional comonomers, polymers with varying degrees of cross-linking, branching, and side-chain functionality can be designed. This allows for the fine-tuning of the polymer's physical and chemical properties, such as its solubility, melting point, and mechanical strength, to suit specific applications.
The versatility of the 3-bromopropoxy group enables the incorporation of the biphenyl moiety into a wide array of polymer backbones. For example, it can undergo nucleophilic substitution reactions with diols or diamines to form polyethers or polyamines, respectively. Furthermore, the bromide can be converted into other polymerizable groups, such as a vinyl or an acetylene (B1199291) group, allowing for its participation in addition or condensation polymerization reactions. This adaptability makes it a useful building block for creating a diverse range of polymeric materials.
Utility in the Construction of Functionalized Molecules for Materials Science Research (excluding direct material properties)
In materials science, the focus is often on the relationship between a molecule's structure and the properties of the resulting material. 1,1'-Biphenyl, 4-(3-bromopropoxy)- serves as a key building block in the bottom-up synthesis of functionalized molecules designed for specific materials science applications. The biphenyl core provides a rigid scaffold, while the bromo-functionalized side chain allows for the attachment of various functional groups.
This synthetic strategy is employed to create molecules with specific electronic, optical, or self-assembly characteristics. For example, by attaching electron-donating or electron-withdrawing groups to the biphenyl ring system via the propoxy linker, molecules with tailored electronic properties can be synthesized. These functionalized molecules can then be used as components in the development of organic electronic devices or as building blocks for supramolecular assemblies. researchgate.net The ability to precisely control the molecular structure through the use of intermediates like 1,1'-Biphenyl, 4-(3-bromopropoxy)- is crucial for advancing the field of materials science.
Design and Synthesis of Ligands for Catalysis Research
The biphenyl scaffold is a common motif in the design of ligands for transition metal catalysis. The rigidity of the biphenyl unit can provide a well-defined coordination environment around a metal center, which can influence the selectivity and activity of the catalyst. The 3-bromopropoxy group on 1,1'-Biphenyl, 4-(3-bromopropoxy)- offers a convenient anchor point for the introduction of coordinating groups, such as phosphines, amines, or heterocycles.
For example, the bromide can be displaced by a phosphide (B1233454) anion to generate a phosphine-functionalized biphenyl ligand. The resulting ligand can then be coordinated to a transition metal, such as palladium or rhodium, to form a catalyst for cross-coupling reactions or asymmetric hydrogenation. The modular nature of this synthetic approach allows for the rapid generation of a library of ligands with varying steric and electronic properties, which can be screened to identify the optimal catalyst for a particular transformation.
Exploration in Scaffold Derivatization for Structure-Activity Relationship Studies (purely chemical modifications, no biological activity)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its function. In a purely chemical context, this involves systematically modifying a core scaffold and observing the effect of these modifications on the molecule's chemical properties or reactivity. The compound 1,1'-Biphenyl, 4-(3-bromopropoxy)- provides a versatile platform for such studies.
The reactive bromine atom allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives. For example, the bromine can be substituted with various nucleophiles to introduce different functional groups at the end of the propoxy chain. These modifications can alter the molecule's polarity, steric bulk, and hydrogen bonding capabilities. By systematically varying these parameters and studying the resulting changes in chemical properties, such as reaction kinetics or binding affinities to other molecules, researchers can gain valuable insights into the relationship between molecular structure and chemical function.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,1'-Biphenyl, 4-(3-bromopropoxy)-, which often involves the Williamson ether synthesis, is being re-evaluated with a focus on green chemistry principles. wikipedia.orgresearchgate.net The Williamson synthesis, while a cornerstone of ether formation, can be improved to enhance its environmental profile. wikipedia.org Future developments aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising approach is the exploration of alternative catalytic systems for the etherification step. While the classic Williamson synthesis often relies on strong bases, research into milder and more selective catalysts is ongoing. google.com Furthermore, the synthesis of the biphenyl (B1667301) core itself is a target for sustainable innovation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are highly efficient for forming the biphenyl linkage. nih.govnih.govgoogle.com Future work will likely focus on developing more robust and recyclable catalyst systems for these transformations, potentially utilizing heterogeneous catalysts to simplify product purification. nih.gov The use of alternative energy sources, such as microwave irradiation, has also been shown to accelerate cross-coupling reactions, offering a potential avenue for more energy-efficient syntheses. nih.gov
Advanced Functionalization Strategies for the Bromopropoxy Moiety
The 3-bromopropoxy group is a key functional handle in 1,1'-Biphenyl, 4-(3-bromopropoxy)-, providing a site for a wide array of chemical modifications. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Future research will focus on expanding the repertoire of these transformations to create a diverse library of derivatives.
Advanced functionalization strategies may include the introduction of azides for click chemistry applications, thiols for self-assembled monolayers, and phosphines for catalysis. The development of novel cross-coupling reactions at the propyl chain could also lead to the formation of carbon-carbon bonds, further expanding the structural diversity of accessible derivatives. Research into the selective activation of the C-Br bond in the presence of other functional groups within a molecule will be crucial for the synthesis of highly complex and multifunctional biphenyl derivatives.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry offer significant advantages for the synthesis of 1,1'-Biphenyl, 4-(3-bromopropoxy)- and its derivatives, including improved safety, scalability, and reproducibility. acs.orgresearchgate.netnih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. acs.org Future research will likely focus on developing integrated, multi-step flow processes for the synthesis of this compound, starting from simple precursors. chemrxiv.orgtue.nl
Automated synthesis platforms, combined with flow chemistry, can accelerate the discovery and optimization of new derivatives. chemrxiv.org These systems can perform numerous reactions in parallel, allowing for the rapid screening of different reagents and conditions. This high-throughput approach is particularly valuable for exploring the structure-activity relationships of novel biphenyl-based compounds. The use of packed-bed reactors with immobilized catalysts or reagents can further streamline the synthesis and purification processes in a continuous flow setup. thieme-connect.de
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. researchgate.net For 1,1'-Biphenyl, 4-(3-bromopropoxy)-, computational methods can be employed to design novel derivatives with specific, predictable properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the biological activity or material properties of virtual compounds before they are synthesized in the lab. nih.govnih.govnih.govmedcraveonline.combirmingham.ac.ukmdpi.com
By modeling the electronic and steric properties of different functional groups, researchers can rationally design derivatives with enhanced reactivity at the bromopropoxy moiety or with specific binding affinities for biological targets. nih.gov For example, Density Functional Theory (DFT) calculations can provide insights into the reaction mechanisms and activation barriers of various transformations, guiding the selection of optimal reaction conditions. nih.gov This predictive power can significantly reduce the time and resources required for the development of new functional molecules based on the 1,1'-biphenyl scaffold.
Exploration of Stereoselective Syntheses for Chiral Analogs
The introduction of chirality into the 1,1'-Biphenyl, 4-(3-bromopropoxy)- scaffold can lead to the development of novel materials and compounds with unique optical and biological properties. Atropisomerism, a type of axial chirality that arises from restricted rotation around the biphenyl C-C bond, is a key area of exploration. researchgate.netnih.gov The synthesis of enantiomerically pure biphenyls is a significant challenge, and future research will focus on the development of efficient asymmetric catalytic methods to achieve this. chemrxiv.orgchemrxiv.orgnih.gov
The use of chiral ligands in transition metal-catalyzed cross-coupling reactions is a promising strategy for the atroposelective synthesis of the biphenyl core. researchgate.netnih.gov Additionally, the synthesis could be designed to incorporate a chiral center within the 3-bromopropoxy side chain. This could be achieved through the use of chiral starting materials or through asymmetric transformations of the side chain itself. The development of such stereoselective syntheses will open up new possibilities for the application of 1,1'-Biphenyl, 4-(3-bromopropoxy)- based compounds in areas such as chiral recognition and asymmetric catalysis. acs.orgacs.org
Advanced Analytical Techniques for In-Situ Monitoring of Reactions
To optimize the synthesis of 1,1'-Biphenyl, 4-(3-bromopropoxy)- and its derivatives, a deep understanding of the reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) offers a framework for achieving this through real-time, in-situ monitoring of chemical reactions. nih.govmt.comdtu.dkamericanpharmaceuticalreview.comresearchgate.net Advanced analytical techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can be used to track the concentrations of reactants, intermediates, and products as the reaction progresses. acs.orgmdpi.comspectroscopyonline.commt.com
Q & A
Q. How can the synthesis of 4-(3-bromopropoxy)-1,1'-biphenyl be optimized for higher yield and purity?
Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution. Key parameters include:
- Reagents : 4-hydroxyphenyl derivatives and 3-bromopropyl bromide in the presence of K₂CO₃ as a base .
- Solvents : Acetone or DMF at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) or recrystallization (ethanol/water) improves purity .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ (1.5 eq) | Maximizes SN2 efficiency |
| Solvent | DMF (80°C) | Enhances reaction rate |
| Reaction Time | 8 hours | Balances conversion vs. side reactions |
Q. What analytical techniques are critical for confirming the structure of 4-(3-bromopropoxy)-1,1'-biphenyl?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, bromopropoxy chain at δ 3.4–4.2 ppm) .
- XRD : Single-crystal X-ray diffraction (via SHELXL) resolves bond angles and crystallographic packing .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z: 291.09) .
Advanced Research Questions
Q. How does the bromine substitution position (3-bromo vs. 2-/4-bromo analogs) affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Comparative Reactivity : The 3-bromo group in the propoxy chain enables regioselective Suzuki-Miyaura couplings. Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF/H₂O (3:1) at 70°C yield biphenyl derivatives .
- Steric Effects : 3-Bromo substitution reduces steric hindrance compared to 2-bromo analogs, improving catalytic turnover .
Q. Table 2: Cross-Coupling Efficiency
| Bromine Position | Catalyst System | Yield (%) |
|---|---|---|
| 3-Bromo | Pd(PPh₃)₄/K₂CO₃ | 85–92 |
| 2-Bromo | Pd(OAc)₂/XPhos | 68–75 |
Q. What computational methods (e.g., DFT) predict the electronic properties of 4-(3-bromopropoxy)-1,1'-biphenyl?
Methodological Answer:
- DFT Studies : B3LYP/6-311+G(d,p) basis sets model HOMO-LUMO gaps (ΔE ≈ 4.1 eV), indicating moderate electrophilicity .
- Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites at the oxygen atom (propoxy chain) and electrophilic regions near bromine .
Q. How can data contradictions in biological activity assays (e.g., enzyme inhibition) be resolved?
Methodological Answer:
- Assay Design : Use dose-response curves (IC₅₀) with triplicate measurements to minimize variability .
- Control Experiments : Compare with structurally similar compounds (e.g., 4-(2-bromopropoxy)phenol) to isolate positional effects .
- Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) between test groups .
Q. What strategies mitigate degradation during long-term storage of 4-(3-bromopropoxy)-1,1'-biphenyl?
Methodological Answer:
- Storage Conditions : Argon atmosphere at –20°C in amber vials reduces photolytic and oxidative degradation .
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile:water 70:30) tracks purity loss (<5% over 6 months) .
Q. How does the compound interact with lipid bilayers in membrane permeability studies?
Methodological Answer:
- PAMPA Assay : Measure apparent permeability (Papp) using artificial membranes (pH 7.4).
- LogP Analysis : Experimental logP ≈ 2.8 (via shake-flask method) correlates with moderate membrane penetration .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate?
Q. Conflicting bioactivity results across cell lines
- Hypothesis : Cell-specific metabolic pathways (e.g., CYP450 expression) alter compound activation.
- Validation : Knockout cell lines (e.g., CYP3A4-deficient HepG2) isolate metabolic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
